molecular formula C17H17N3O3S2 B11007193 Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11007193
M. Wt: 375.5 g/mol
InChI Key: PWGJFJIAUDMXCY-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease progression. The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development .

Biological Activity

Methyl 2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its biological significance. The IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, this compound has shown effectiveness in inhibiting various cancer cell lines.

Case Study: In Vitro Studies

A study evaluated the compound's cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results demonstrated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM, indicating a potent anticancer effect compared to standard chemotherapeutics .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
HCT1167.8Inhibition of EGFR signaling
A54912.3Cell cycle arrest at G2/M phase

2. Kinase Inhibition

The compound has also been studied for its ability to inhibit specific kinases involved in tumor progression. Notably, it has shown inhibitory activity against CSF1R and EGFR kinases with IC50 values in the low nanomolar range (e.g., CSF1R: 5.5 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is multifaceted:

1. Apoptosis Induction
Research indicates that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

2. Cell Cycle Arrest
The compound has been shown to induce G2/M phase arrest in cell lines, leading to inhibited proliferation and increased sensitivity to other chemotherapeutic agents .

3. Targeting Signaling Pathways
Inhibition of key signaling pathways such as the EGFR pathway disrupts cellular communication essential for tumor growth and survival .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and bioavailability profiles across various animal models. Toxicity assessments indicate minimal adverse effects at therapeutic doses; however, further studies are needed to establish safety profiles in humans .

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-1,3-benzothiazole-6-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O3S2/c1-8(2)14-13(16(22)23-4)19-17(25-14)20-15(21)10-5-6-11-12(7-10)24-9(3)18-11/h5-8H,1-4H3,(H,19,20,21)

InChI Key

PWGJFJIAUDMXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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